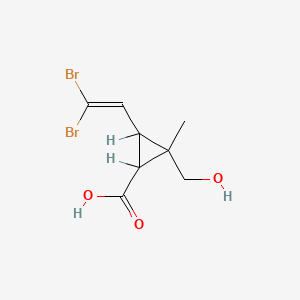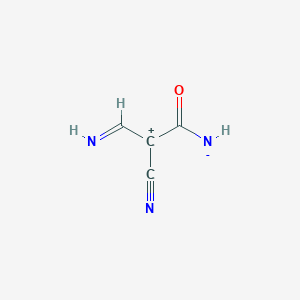
Nona-4,5-dien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-4,5-dien-2-ol is an organic compound with the molecular formula C9H14O. It is characterized by the presence of a hydroxyl group (-OH) attached to a nine-carbon chain that includes two double bonds at the 4th and 5th positions. This compound is part of the class of dienols, which are known for their reactivity due to the presence of conjugated double bonds and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nona-4,5-dien-2-ol can be achieved through several methods. One common approach involves the reaction of 1,8-nonadiene with a suitable oxidizing agent to introduce the hydroxyl group at the 2nd position. Another method involves the use of Grignard reagents, where a suitable precursor such as 4,5-dien-2-one is reacted with a Grignard reagent to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the double bonds while introducing the hydroxyl group efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Nona-4,5-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Nona-4,5-dien-2-one or Nona-4,5-dien-2-al.
Reduction: this compound can be reduced to Nona-4,5-dien-2-ane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Nona-4,5-dien-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms involving dienols.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Nona-4,5-dien-2-ol involves its reactivity due to the conjugated double bonds and the hydroxyl group. The compound can participate in various chemical reactions, including nucleophilic addition and electrophilic substitution, due to the electron-rich nature of the double bonds and the hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nona-1,8-dien-5-ol: Similar structure but with the hydroxyl group at the 5th position.
Nona-2,6-dien-1-ol: Similar structure but with double bonds at the 2nd and 6th positions.
Nona-3,7-dien-2-ol: Similar structure but with double bonds at the 3rd and 7th positions.
Uniqueness
Nona-4,5-dien-2-ol is unique due to the specific positioning of the double bonds and the hydroxyl group, which imparts distinct reactivity and properties compared to its isomers. This makes it valuable in specific synthetic applications where such reactivity is desired.
Propriétés
| 80472-25-9 | |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h5,7,9-10H,3-4,8H2,1-2H3 |
Clé InChI |
VKSDQTDEOHGKAV-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C=CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/no-structure.png)




![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)

